![molecular formula C14H19N B12314285 4-Phenyl-2-azaspiro[4.4]nonane](/img/structure/B12314285.png)
4-Phenyl-2-azaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-azaspiro[44]nonane is a spirocyclic compound that features a unique structural motif where a phenyl group is attached to the nitrogen atom of a spiro[44]nonane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-azaspiro[4.4]nonane typically involves the formation of the spirocyclic system followed by the introduction of the phenyl group. One common method involves the cyclization of appropriate precursors under basic conditions. For example, the reaction of a suitable amine with a cyclic ketone can lead to the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
4-Phenyl-2-azaspiro[4.4]nonane has several applications in scientific research:
Medicinal Chemistry: It has been investigated for its potential anticonvulsant properties
Organic Synthesis: The spirocyclic structure serves as a valuable scaffold for the synthesis of complex molecules.
Biological Studies: The compound’s interactions with biological targets, such as GABA receptors, have been studied to understand its pharmacological effects.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through modulation of GABA receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system . The compound may enhance GABAergic activity, leading to reduced neuronal excitability and seizure control.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[4.4]nonane: Lacks the phenyl group and has different pharmacological properties.
8-Oxa-2-azaspiro[4.5]decane: Contains an oxygen atom in the spirocyclic system, leading to different chemical reactivity and applications.
Uniqueness
4-Phenyl-2-azaspiro[4.4]nonane is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This modification can significantly influence its biological activity and chemical reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
4-phenyl-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C14H19N/c1-2-6-12(7-3-1)13-10-15-11-14(13)8-4-5-9-14/h1-3,6-7,13,15H,4-5,8-11H2 |
InChI Key |
FMJIHZBVXJAUID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNCC2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


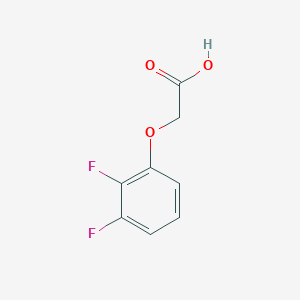


![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopropyl]carbamate](/img/structure/B12314215.png)
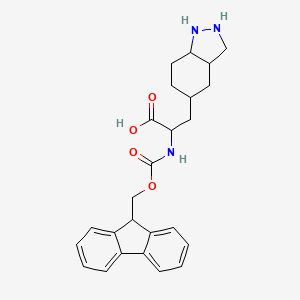
![5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12314236.png)
![(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12314246.png)
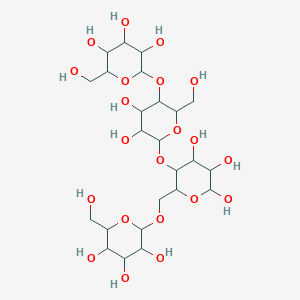
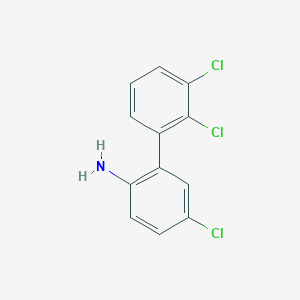
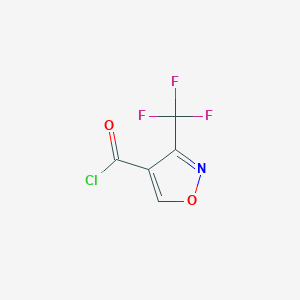
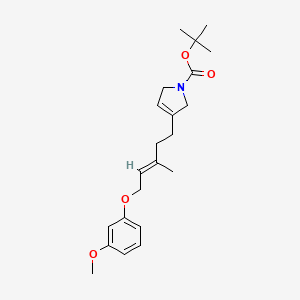
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid](/img/structure/B12314265.png)
![(2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12314279.png)
![N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12314293.png)
